DMCM hydrochloride
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Overview
Description
DMCM hydrochloride, also known as methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride, is a compound from the β-carboline family. It is known for its ability to induce anxiety and convulsions by acting as a negative allosteric modulator of GABA A receptors. This compound is functionally opposite to benzodiazepines and related drugs, which are positive allosteric modulators. This compound is primarily used in scientific research to test new anxiolytic and anticonvulsant medications .
Mechanism of Action
Target of Action
DMCM hydrochloride, a member of the β-carboline family, primarily targets the GABA_A receptors . It shows binding affinity at human recombinant GABA_A αxβ3γ2 receptor subtypes with K_i values of 10 nM, 13 nM, 7.5 nM, and 2.2 nM for α1, α2, α3, and α5 receptors, respectively . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Unlike benzodiazepines and related drugs, which are positive allosteric modulators of GABA_A receptors, this compound acts as a negative allosteric modulator . This means it reduces the activity of these receptors, leading to decreased inhibitory neurotransmission. This functional opposition to benzodiazepines results in the induction of anxiety and convulsions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a negative allosteric modulator of GABA_A receptors, this compound reduces the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an overall increase in neuronal excitability, which can result in anxiety and convulsions .
Result of Action
The primary molecular and cellular effects of this compound’s action are anxiety and convulsions . These effects are due to its negative allosteric modulation of GABA_A receptors, leading to increased neuronal excitability . It has also been shown to produce analgesic effects in animals, which is thought to be due to the drug’s induced panic reducing the perception of pain .
Biochemical Analysis
Biochemical Properties
DMCM hydrochloride shows binding affinity at human recombinant GABAA αxβ3γ2 receptor subtypes . It interacts with α1, α2, α3, and α5 receptors, with Ki values of 10 nM, 13 nM, 7.5 nM, and 2.2 nM respectively . These interactions influence the biochemical reactions within the cell, particularly those involving GABA A receptors.
Cellular Effects
This compound has potent convulsant, proconvulsant, and anxiogenic properties in vivo . It influences cell function by modulating the activity of GABA A receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a negative allosteric modulator of GABA A receptors . It binds to these receptors, inhibiting their activity and leading to effects such as anxiety and convulsions . This binding interaction with biomolecules, along with potential changes in gene expression, forms the basis of its molecular mechanism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to produce modest anxiolytic-like effects in γ2I77 mice at dosages of 20 mg/kg and 60 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMCM hydrochloride involves several steps. The starting material is typically a β-carboline derivative, which undergoes a series of chemical reactions including alkylation, esterification, and methoxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DMCM hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents involved .
Scientific Research Applications
DMCM hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of negative allosteric modulation on GABA A receptors.
Biology: Researchers use it to investigate the role of GABA A receptors in anxiety and convulsions.
Medicine: It serves as a tool to test new anxiolytic and anticonvulsant medications.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Comparison with Similar Compounds
DMCM hydrochloride is unique in its ability to act as a negative allosteric modulator of GABA A receptors. Similar compounds include:
Gabazine: A GABA A receptor antagonist that blocks the receptor’s activity.
CGP52432: A selective antagonist of the GABA B receptor.
GS 39783: A positive allosteric modulator of the GABA B receptor.
(-)-Borneol: A natural product that acts as a positive allosteric modulator of GABA A receptors.
Baclofen: A GABA B receptor agonist used to treat spasticity.
This compound stands out due to its specific action as a negative allosteric modulator, which is functionally opposite to many of the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRBVQGMZUJKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-00-1 |
Source
|
Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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